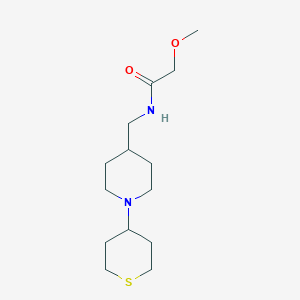

2-methoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide

Description

2-methoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide is a complex organic compound that features a methoxy group, a tetrahydrothiopyran ring, and a piperidine ring

Properties

IUPAC Name |

2-methoxy-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2S/c1-18-11-14(17)15-10-12-2-6-16(7-3-12)13-4-8-19-9-5-13/h12-13H,2-11H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYICRAUPSKROS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCC1CCN(CC1)C2CCSCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydrothiopyran ring, followed by the formation of the piperidine ring. The methoxy group is then introduced through a methylation reaction. The final step involves the acylation of the piperidine ring with acetamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-methoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research may focus on its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease.

Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include those with related structures, such as:

- 2-methoxytetrahydropyran

- 2-methyltetrahydrofuran

- N-(2-methoxyethyl)acetamide

Uniqueness

What sets 2-methoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide apart is its unique combination of functional groups and ring structures

Biological Activity

2-Methoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₈N₂OS |

| Molecular Weight | 296.5 g/mol |

| CAS Number | 2034617-65-5 |

The structure features a methoxy group, a tetrahydrothiopyran ring, and a piperidine moiety, contributing to its unique pharmacological profile.

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of Intermediates : The piperidine and tetrahydrothiopyran intermediates are synthesized through reductive amination and hydrogenation reactions, respectively.

- Coupling Reaction : The intermediates are then coupled with an acetamide derivative to form the final product.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The methoxy and acetamide groups facilitate hydrogen bonding, while the piperidine and tetrahydrothiopyran rings contribute to the compound's structural integrity and specificity towards biological targets.

Anticancer Activity

Recent studies have evaluated the compound's anticancer properties. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer).

A notable study revealed that certain derivatives exhibited IC₅₀ values as low as 0.67 µM against MCF-7 cells, indicating potent antiproliferative activity .

Neuropharmacological Effects

Preliminary research suggests that compounds with similar structural motifs may exhibit neuropharmacological effects, potentially influencing neurotransmitter systems. The presence of the piperidine ring is often associated with dopaminergic activity, which could be explored further for therapeutic applications in neurodegenerative diseases.

Case Studies

- Anticancer Studies : A series of derivatives were tested for their anticancer activity against MCF-7 and other cell lines. The results indicated that modifications in the side chains significantly affected their potency, highlighting the importance of structural optimization in drug design.

- Neuropharmacology : Research on related compounds has shown potential in modulating neurotransmitter levels, suggesting that this compound could be further investigated for its effects on cognitive functions or mood disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.